molecular formula C15H11ClF2N6O B2405266 1-(4-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941965-08-8

1-(4-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2405266
M. Wt: 364.74
InChI Key: KBFNQIIRGKUPMH-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea” appears to be a complex organic molecule. It contains a urea group, a tetrazole group, and phenyl groups with halogen substitutions. These functional groups and their arrangements can give the compound unique chemical and physical properties.



Synthesis Analysis

While I couldn’t find the specific synthesis process for this compound, it’s likely that it involves reactions common in organic chemistry. The urea group could be formed through a reaction involving an isocyanate1. The tetrazole group might be synthesized through a variety of methods, including the reaction of nitriles under certain conditions.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings, the tetrazole ring, and the urea group would all contribute to the overall structure. However, without specific data or a detailed analysis, it’s difficult to describe the exact structure.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The urea group could participate in reactions with nucleophiles or electrophiles. The tetrazole group might undergo reactions typical of aromatic heterocycles.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar urea group and the nonpolar phenyl rings. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules.


Scientific Research Applications

Chlorophenols and Health Implications

  • A study explored the correlates of urinary concentrations of several phenols, including chlorophenols, in a cohort of Black women, identifying factors such as season of urine collection, education, and BMI as associated with biomarker concentrations (Bethea et al., 2019) Read More.

Exposure to Environmental Phenols

  • Research on pregnant women in the National Children's Study (NCS) Vanguard Study highlighted significant racial/ethnic differences in urinary concentrations of certain phenols, suggesting differential exposures (Mortensen et al., 2014) Read More.

Urinary Metabolites as Biomarkers

  • Studies on urinary metabolites of various compounds, including chlorophenols and parabens, indicate these metabolites can serve as biomarkers for assessing exposure to environmental chemicals (Wielgomas, 2013) Read More.

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust hazard. If it’s reactive, it could pose a reactivity hazard. Without specific information, it’s difficult to predict its safety and hazards.


Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has promising biological activity, it could be studied further as a potential drug. If it has unique physical or chemical properties, it could be studied for potential use in materials science or other fields.


Please note that this is a general analysis based on the structure of the compound and common reactions of similar functional groups. For a detailed and accurate analysis, specific studies and experiments would need to be conducted.


properties

IUPAC Name

1-(4-chlorophenyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N6O/c16-9-1-3-10(4-2-9)20-15(25)19-8-14-21-22-23-24(14)11-5-6-12(17)13(18)7-11/h1-7H,8H2,(H2,19,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFNQIIRGKUPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

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